o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate
Description
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) N-(3-triethoxysilylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO7Si/c1-5-24-29(25-6-2,26-7-3)12-8-11-21-20(23)27-16-9-10-17-15(4)13-19(22)28-18(17)14-16/h9-10,13-14H,5-8,11-12H2,1-4H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWYADMMONCFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO7Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146768 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-[3-(triethoxysilyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129119-78-4 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-[3-(triethoxysilyl)propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129119-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-[3-(triethoxysilyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagent Preparation
4-Methyl-7-hydroxycoumarin is typically synthesized via Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid. The product is purified via recrystallization from ethanol, yielding a pale yellow crystalline solid (mp: 185–187°C).
3-Isocyanatopropyltriethoxysilane is commercially available as a silane coupling agent, characterized by its reactivity with hydroxyl-containing compounds. Its purity (>95%) is critical to avoid side reactions.
Carbamate Formation
The coupling reaction is conducted under anhydrous conditions to prevent hydrolysis of the isocyanate group. A representative procedure includes:
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Mixing : 4-Methyl-7-hydroxycoumarin (1.0 eq) and 3-isocyanatopropyltriethoxysilane (1.1 eq) are dissolved in dry tetrahydrofuran (THF).
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Catalysis : Dibutyltin dilaurate (0.5 mol%) is added to accelerate the reaction.
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Reaction : Stirred at 60°C for 12–24 hours under nitrogen.
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Workup : The solvent is evaporated, and the crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane 1:3).
Yield : 70–85% (depending on purity of starting materials).
Table 1: Optimization Parameters for Carbamate Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes reaction rate without decomposition |
| Catalyst Loading | 0.5–1.0 mol% | Higher loadings risk side reactions |
| Solvent | THF or DMF | THF preferred for low viscosity |
| Reaction Time | 12–24 hours | Longer durations improve conversion |
Mechanistic Insights
The reaction mechanism follows a two-step process:
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Nucleophilic Attack : The hydroxyl oxygen of 4-methylcoumarin attacks the electrophilic carbon of the isocyanate group, forming a tetrahedral intermediate.
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Proton Transfer and Rearrangement : The intermediate collapses, releasing CO₂ and forming the carbamate bond.
The silane’s ethoxy groups remain intact during synthesis, ensuring subsequent hydrolytic stability until application.
Alternative Synthetic Routes
Preformed Carbamate Approach
An alternative method involves pre-forming the carbamate linkage on the coumarin before introducing the silane group. This route is less common due to lower yields (~50%) but is useful for avoiding side reactions with sensitive silanes.
Sol-Gel Integration
In situ synthesis within a sol-gel matrix has been explored to enhance compatibility with silica materials. The coumarin derivative is added during the sol-gel process, enabling covalent embedding within the network. This method reduces aggregation-induced quenching of fluorescence.
Characterization and Quality Control
Key analytical techniques include:
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FT-IR : Confirmation of carbamate formation (N-H stretch at ~3350 cm⁻¹, C=O at ~1700 cm⁻¹).
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¹H NMR : Integration of coumarin aromatic protons (δ 6.8–7.4 ppm) and silane ethoxy groups (δ 1.2–1.4 ppm).
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HPLC : Purity assessment (>95% required for research-grade material).
Table 2: Spectroscopic Data for o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate
| Technique | Key Peaks/Features |
|---|---|
| FT-IR | 3350 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O) |
| ¹H NMR (CDCl₃) | δ 1.2 (t, 9H, OCH₂CH₃), δ 3.8 (q, 6H, OCH₂CH₃) |
| MS (ESI) | m/z 424.2 [M+H]⁺ |
Chemical Reactions Analysis
Hydrolysis of Triethoxysilyl Group
The triethoxysilyl (-Si(OCH₂CH₃)₃) group undergoes hydrolysis in the presence of water or moisture, forming silanol (-Si-OH) intermediates. This reaction is critical for its role as a coupling agent.
Key Findings:
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Acidic Conditions : Hydrolysis proceeds faster under acidic conditions, with reactivity influenced by the number of ethoxy groups. Dimethoxy variants react faster than triethoxy types .
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Basic Conditions : Hydrolysis is slower compared to methoxy-substituted silanes, with triethoxy groups requiring prolonged exposure .
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Condensation : Silanol groups subsequently condense to form siloxane networks (Si-O-Si), enabling covalent bonding with inorganic substrates like silica or metals .
Table 1: Hydrolysis Rates Under Different Conditions
| Condition | Relative Reactivity | Silane Type | Final Product |
|---|---|---|---|
| Acidic (pH 4–6) | High | Triethoxy | Silanol intermediates |
| Basic (pH 8–10) | Moderate | Triethoxy | Partial condensation |
Reaction Mechanism:
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Nucleophilic Attack : The hydroxyl group of 4-methylcoumarin attacks the isocyanate (-NCO) group of 3-isocyanatopropyltriethoxysilane.
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Catalysis : Tin-based catalysts (e.g., dibutyltin dilaurate) accelerate the reaction in tetrahydrofuran (THF) .
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Verification : FTIR spectroscopy confirms the disappearance of the isocyanate peak at 2290 cm⁻¹ and the emergence of a urethane carbonyl peak at 1765 cm⁻¹ .
Table 2: Synthesis Parameters
Coupling Reactions with Organic/Inorganic Surfaces
The silanol groups generated after hydrolysis form covalent bonds with hydroxyl-rich surfaces (e.g., glass, metals) or organic polymers.
Stability and Reactivity Considerations
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Thermal Stability : Decomposes above 250°C, releasing CO₂ and siloxane byproducts .
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Photochemical Reactivity : The coumarin moiety exhibits fluorescence under UV light (λₑₓ = 320 nm), enabling use in optical sensors .
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Moisture Sensitivity : Reacts exothermically with water, necessitating anhydrous storage .
Comparative Analysis with Analogues
Table 3: Reactivity Comparison with Similar Silanes
| Compound | Key Functional Group | Hydrolysis Rate (Acidic) | Fluorescence |
|---|---|---|---|
| o-4-Methylcoumarinyl derivative | Carbamate + Triethoxy | Moderate | High |
| 3-Aminopropyltriethoxysilane | Amino + Triethoxy | Fast | None |
| Methyltrimethoxysilane | Methoxy | Very Fast | None |
Scientific Research Applications
Chemistry
- Precursor in Synthesis : This compound serves as a precursor in the synthesis of other organosilane compounds and as a reagent in various organic reactions. Its unique structure allows it to participate in chemical transformations that are valuable for developing new materials.
Biology
- Functionalization of Biomolecules : The silane group allows for covalent bonding with biomolecules, facilitating surface modifications essential for biological assays and imaging applications. This property is crucial for enhancing interactions between biomolecules and surfaces .
- Imaging Techniques : The compound's fluorescent properties make it suitable for use in fluorescence imaging, providing enhanced signal intensity and stability compared to traditional fluorescent markers, making it advantageous for cellular imaging applications.
- Drug Delivery Systems : Its ability to form stable bonds with silica-based materials suggests potential applications in drug delivery systems aimed at targeting specific tissues or cells, particularly in cancer therapies .
Industrial Applications
- Coatings and Adhesives : The compound is utilized in producing coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates. This capability is particularly beneficial in industries requiring durable and high-performance materials.
Study on Surface Modification
A study demonstrated that applying this compound on silica surfaces significantly improved adhesion properties of coatings, which is vital for biomedical implants. Enhanced surface functionalization led to better integration of implants with surrounding tissues.
Fluorescence Imaging Research
Research indicated that when used in fluorescence imaging, o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate provided enhanced signal intensity and stability compared to traditional fluorescent markers. This makes it a promising candidate for advanced cellular imaging applications.
Safety Profile and Toxicity
While specific data on the safety profile of this compound is limited, general considerations suggest that organosilane compounds should be handled with care due to potential reactivity and toxicity associated with silane groups. Further research is necessary to establish comprehensive safety data specific to this compound .
Mechanism of Action
The mechanism of action of O-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate involves its ability to form covalent bonds with other molecules through its silane group. This allows it to act as a coupling agent, linking organic and inorganic materials . The compound’s reactivity with water and other nucleophiles also plays a role in its functionality.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (4-methyl-2-oxo-chromen-7-yl) N-(3-triethoxysilylpropyl)carbamate
- Molecular Formula: C₂₀H₂₉NO₇Si
- CAS Number : 129119-78-4
- Molecular Weight : 435.53 g/mol
- Physical Properties: Density: ~1.285 g/cm³ (estimated for analogous coumarins) Melting Point: Not explicitly reported, but structurally similar coumarins exhibit melting points between 119–122°C Boiling Point: Estimated >300°C due to high molecular weight and silane moiety
Structural Features :
The compound integrates a 4-methylcoumarin core (a fluorescent chromophore) linked via a carbamate bridge to a triethoxysilylpropyl group. This hybrid structure enables dual functionality:
- Coumarin moiety : Provides photoluminescent properties, useful in sensing and imaging.
- Triethoxysilyl group: Facilitates covalent bonding to silica-based matrices (e.g., mesoporous nanoparticles or gels) through hydrolysis and condensation reactions .
Comparison with Similar Compounds
Structural Analogs: Silylpropyl Carbamates
Compounds with carbamate-linked silyl groups differ in the substituents on the silicon atom, influencing reactivity and applications.
Key Findings :
- Triethoxysilyl vs. Trimethoxysilyl : The ethoxy groups in o-4-methylcoumarinyl derivative offer slower hydrolysis than TMSAC’s methoxy groups, enabling controlled silica matrix formation .
- Steric Effects : Bulky tripropylsilyl groups (TPSAC) reduce hydrolysis rates and limit applications in silica-based materials .
Functional Analogs: Coumarin Derivatives
Coumarin-based compounds vary in substituents, altering photophysical properties and stability.
Key Findings :
- Fluorescence : The triethoxysilylpropyl carbamate’s emission (~450 nm) is redshifted compared to 7-acetoxy-4-methylcoumarin (~430 nm), likely due to electron-withdrawing carbamate linkage .
- Stability: Covalent bonding via triethoxysilyl groups enhances retention in silica gels compared to non-silylated dyes like dichlorofluorescein .
Application-Specific Analogs: MSNP Functionalization Agents
Functionalizing agents for mesoporous silica nanoparticles (MSNPs) differ in loading efficiency and release kinetics.
Biological Activity
o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate is an organosilane compound characterized by its unique structure, which includes a coumarin moiety known for its fluorescent properties and a triethoxysilyl group that enhances compatibility with silica-based materials. This compound has garnered attention in both scientific research and industrial applications due to its potential biological activities and functional versatility.
- Molecular Formula : C20H29NO7Si
- Molecular Weight : 423.53 g/mol
- CAS Number : 129119-78-4
The compound is synthesized through the reaction of 4-methylcoumarin with 3-(triethoxysilyl)propyl isocyanate, typically under controlled conditions to ensure purity and yield .
The biological activity of this compound can be attributed to its ability to form covalent bonds with biomolecules through its silane group. This property allows it to act as a coupling agent, facilitating the functionalization of surfaces for various biological applications, including imaging and assays.
Applications in Biological Research
- Functionalization of Biomolecules : The compound is utilized in modifying biomolecules for enhanced interaction with surfaces, which is crucial in biological assays.
- Imaging Techniques : Its fluorescent properties make it suitable for use in imaging applications, particularly in biological systems where visualization at the molecular level is required.
- Drug Delivery Systems : The compound's ability to form stable bonds with silica-based materials suggests potential applications in drug delivery systems, particularly in targeting specific tissues or cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Surface Modification : A study demonstrated that the application of this compound on silica surfaces significantly improved the adhesion properties of coatings, which is essential for biomedical implants.
- Fluorescence Imaging : Research indicated that when used in fluorescence imaging, this compound provided enhanced signal intensity and stability compared to traditional fluorescent markers, making it a promising candidate for cellular imaging applications.
Table 1: Comparison of Biological Activity with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Coumarin moiety + triethoxysilyl | Strong fluorescence; versatile functionalization |
| 3-Aminopropyltriethoxysilane | Amino group instead of coumarin | Primarily used as a coupling agent |
| Methyl (3-trimethoxysilyl)propylcarbamate | Trimethoxysilyl group | Used mainly in chromatography |
Safety Profile and Toxicity
While specific data on the safety profile of this compound is limited, general considerations for organosilane compounds suggest that they should be handled with care due to potential reactivity and toxicity associated with silane groups. Further research is necessary to establish comprehensive safety data specific to this compound .
Q & A
Q. How can FTIR spectroscopy be employed to monitor carbamate linkage formation during synthesis?
- Methodological Answer : Track the disappearance of the isocyanate (NCO) stretch at ~2270 cm⁻¹ and the emergence of carbamate carbonyl (C=O) at ~1700 cm⁻¹. Use baseline correction and peak deconvolution to quantify reaction progress .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
